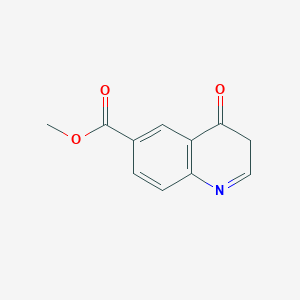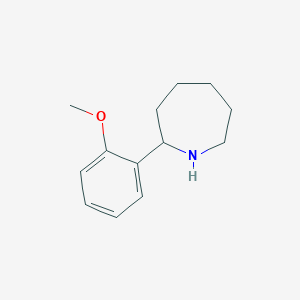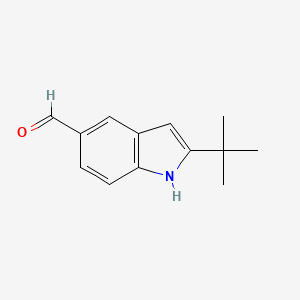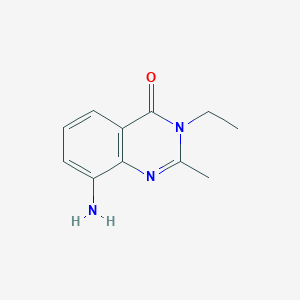
Methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate typically involves the reaction of aromatic amines with diethyl acetylenedicarboxylate, followed by a PPA-catalyzed intramolecular Friedel–Crafts reaction . Another method involves the reaction between N-alkyl- or N-arylanilines and activated alkynes in the presence of triflic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo substitution reactions, particularly at the quinoline ring, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have significant biological and pharmaceutical activities .
Applications De Recherche Scientifique
Methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
- 4-hydroxy-2-quinolones
- Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
Uniqueness
Methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
648448-99-1 |
|---|---|
Formule moléculaire |
C11H9NO3 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
methyl 4-oxo-3H-quinoline-6-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-7)10(13)4-5-12-9/h2-3,5-6H,4H2,1H3 |
Clé InChI |
GXVCFLTXZYPUEU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)N=CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B11895660.png)




![3-Methyl-6-phenylimidazo[1,2-A]pyridine](/img/structure/B11895689.png)

![7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11895701.png)


![1-[3-(Azepan-1-yl)phenyl]methanamine](/img/structure/B11895720.png)

![3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride](/img/structure/B11895737.png)
